4-Amino-5-(ethylamino)pyrimidin-2-ol
Description
4-Amino-5-(ethylamino)pyrimidin-2-ol is a pyrimidine derivative characterized by a hydroxyl group at position 2, an amino group at position 4, and an ethylamino substituent at position 3. Pyrimidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and coordination chemistry due to their hydrogen-bonding capabilities and aromaticity .
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
6-amino-5-(ethylamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H10N4O/c1-2-8-4-3-9-6(11)10-5(4)7/h3,8H,2H2,1H3,(H3,7,9,10,11) |
InChI Key |
UWGMFKMYEYNHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(NC(=O)N=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-(ethylamino)pyrimidin-2-ol typically involves the condensation of appropriate precursors. One common method is the reaction of 4-amino-2-hydroxypyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium hydroxide or ethoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-(ethylamino)pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like diazonium salts and alkyl halides are commonly employed.
Major Products Formed:
Oxidation: Oxo derivatives of pyrimidine.
Reduction: Amine derivatives.
Substitution: Substituted pyrimidines with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Intermediate in Drug Synthesis
4-Amino-5-(ethylamino)pyrimidin-2-ol serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the preparation of compounds that target specific receptors or enzymes associated with diseases. For instance, it can be utilized in the synthesis of selective inhibitors for protein kinases, which are crucial in cancer therapy.
2. Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit anticancer properties. These compounds can modulate signaling pathways involved in tumor growth and proliferation. In particular, studies have shown that modifications to the structure can enhance selectivity and potency against specific cancer types by inhibiting key kinases such as protein kinase B (Akt) .
1. Antimicrobial Properties
Compounds related to this compound have demonstrated antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial growth through interference with metabolic pathways essential for survival .
2. Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of pyrimidine derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
Case Studies
Case Study 1: Synthesis and Evaluation of Anticancer Agents
A study focused on synthesizing novel derivatives of this compound aimed at evaluating their anticancer activity. The synthesized compounds were tested against a panel of human tumor cell lines, revealing promising results in terms of cytotoxicity and selectivity towards cancer cells compared to normal cells.
Case Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial efficacy of this compound derivatives against resistant strains of bacteria. The study employed a variety of assays to determine minimum inhibitory concentrations (MICs) and found that certain derivatives exhibited significant antibacterial activity, suggesting their potential use as new antibiotics.
Comparative Data Table
| Property | This compound | Related Compounds |
|---|---|---|
| Anticancer Activity | Yes | Yes |
| Antimicrobial Activity | Yes | Yes |
| Anti-inflammatory Effects | Yes | Limited |
| Selectivity for Kinases | High | Variable |
| Oral Bioavailability | Moderate | Varies by derivative |
Mechanism of Action
The mechanism of action of 4-Amino-5-(ethylamino)pyrimidin-2-ol involves its interaction with specific molecular targets. In biological systems, it can mimic the structure of nucleic acid bases, allowing it to interfere with DNA and RNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies. The compound may also inhibit specific enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Research Findings and Gaps
- Structural-Activity Relationships (SAR): Ethylamino groups enhance bioactivity in agrochemicals but may reduce aqueous solubility compared to dimethylamino analogs .
- Analytical Challenges: Impurities like 4-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol require HPLC with relative response factors (e.g., 0.53 for this compound) for accurate quantification .
Biological Activity
4-Amino-5-(ethylamino)pyrimidin-2-ol is a pyrimidine derivative characterized by its unique structural features, including an amino group at the 4-position, an ethylamino group at the 5-position, and a hydroxyl group at the 2-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research.
- Molecular Formula : C6H9N3O
- Molecular Weight : Approximately 141.16 g/mol
The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits significant antimicrobial and antiviral activities. Studies have shown its ability to inhibit specific enzymes involved in DNA synthesis and repair, positioning it as a potential candidate for cancer therapy. Its mechanism of action may involve binding to molecular targets such as enzymes or receptors, thus modulating their activity.
Anti-inflammatory Effects
The compound has been studied for its effects on inflammatory pathways. Interaction studies suggest that it can modulate enzyme activities related to inflammation. Notably, derivatives of this compound have demonstrated inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in pain and inflammatory responses. Preliminary results indicate promising anti-inflammatory activities for certain derivatives.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored through various studies. The distinct combination of functional groups enhances its solubility and interaction potential with biological targets. For example, the ethylamino group at the 5-position plays a critical role in its biological activity compared to other pyrimidine derivatives .
Case Study 1: Inhibition of Cyclooxygenase Enzymes
A study evaluated the inhibitory effects of various derivatives of this compound on COX enzymes. Results indicated that certain derivatives exhibited significant anti-inflammatory activity with IC50 values in the low micromolar range. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, compounds derived from this pyrimidine have shown cytotoxic effects against MCF-7 breast cancer cells with IC50 values as low as 9.1 nM . Furthermore, these compounds have been linked to the inhibition of epidermal growth factor receptor (EGFR) activity, which is often overexpressed in various cancers .
Comparative Analysis with Similar Compounds
A comparison of structural analogs reveals unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminopyrimidine | Amino group at the 2-position | Lacks hydroxyl and ethylamino groups |
| 4-(Methylamino)pyrimidin-2-ol | Methylamino group instead of ethylamino | Different substitution pattern affecting properties |
| 2-Hydroxypyrimidine | Hydroxyl group but no ethylamino substitution | Simpler structure with fewer functional groups |
The distinct combination of functional groups in this compound enhances its chemical reactivity and biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
